1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5N3O4 . It has a molecular weight of 171.11 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 171.11 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Structure and Hydrogen Bonding
- Hydrogen-Bonded Molecular Structures : Research on molecules like 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals complex hydrogen-bonded structures. For instance, a study details hydrogen-bonded chains and sheets formed by similar molecules, indicating potential for diverse molecular arrangements and interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis and Reactivity
- Synthesis and Structural Analysis : Another aspect of research is focused on synthesizing and analyzing the structure of similar pyrazole derivatives. This includes experimental and theoretical studies to understand the molecular structure and behavior (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
- Synthetic Methodologies : Novel methods for preparing derivatives of this compound are explored in research, including Fe(II)-catalyzed rearrangements. These methods demonstrate the versatility and potential for creating various related compounds (Galenko, Ivanov, Novikov, Zolotarev, & Khlebnikov, 2018).
Coordination Chemistry and Applications
- Coordination Complexes : The compound's derivatives are utilized in forming coordination complexes with metals, which are important in fields like catalysis and materials science. Studies show the synthesis and characterization of such complexes, indicating a broad area of application (Radi et al., 2015).
Material Science and Luminescence
- Luminescence Properties : Some research focuses on the luminescence properties of metal complexes involving pyrazole carboxylic acids. This research is crucial for applications in materials science, particularly in developing new luminescent materials (Su, Cheng, Ren, Zhai, Tao, & Liu, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H320, indicating that the compound is harmful if swallowed and causes eye irritation . Precautionary statements include P202, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid might affect
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These characteristics are crucial for understanding the bioavailability of the compound, and they would typically be determined through preclinical studies.
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMMUPJSXUXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343838 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92534-69-5 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92534-69-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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